N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine, commonly referred to as Eciruciclib, is a synthetic compound classified as a cyclin-dependent kinase inhibitor. This compound is notable for its potential applications in cancer treatment due to its ability to inhibit cell cycle progression. The compound has a molecular formula of C27H33FN8 and a molar mass of approximately 488.6 g/mol, with a CAS number of 1868086-40-1 .
Eciruciclib is primarily sourced from chemical suppliers and research institutions focused on drug development. It is classified under the category of small molecule inhibitors targeting specific kinases involved in cellular proliferation and survival pathways. This classification highlights its relevance in pharmaceutical research, particularly in oncology.
The synthesis of N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine generally involves multiple steps, utilizing various organic synthesis techniques such as:
The synthesis may involve the use of reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperature conditions to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.
The molecular structure of Eciruciclib features a complex arrangement of various functional groups, including:
This structural diversity contributes to its biological activity and specificity as a kinase inhibitor.
Key structural data include:
Eciruciclib undergoes various chemical reactions that are critical for its activity as a kinase inhibitor:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of Eciruciclib.
Eciruciclib functions primarily as an inhibitor of cyclin-dependent kinases, which play crucial roles in cell cycle regulation. By binding to these kinases, Eciruciclib disrupts their activity, leading to:
The detailed mechanism involves conformational changes in the kinase structure upon binding, which alters substrate recognition and phosphorylation processes .
Eciruciclib exhibits several notable physical properties:
Key chemical properties include:
These properties are critical for formulation and delivery in clinical settings.
Eciruciclib is primarily researched for its applications in oncology as a potential treatment for various cancers due to its ability to inhibit cyclin-dependent kinases. Its role as an antineoplastic agent positions it as a candidate for further clinical trials aimed at evaluating its efficacy and safety in cancer therapy . Additionally, ongoing research may explore its utility in combination therapies or in treating specific cancer types resistant to conventional treatments.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: